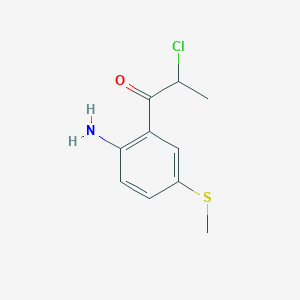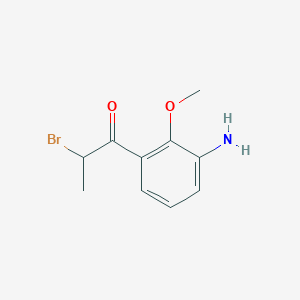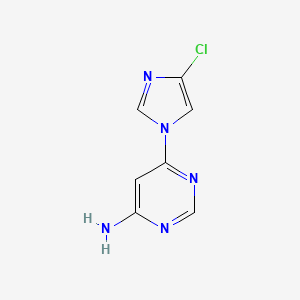
6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features both imidazole and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with imidazole under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, affecting various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine
- 6-(1H-imidazol-1-yl)pyrimidin-4-amine
Uniqueness
6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine is unique due to the presence of both a chlorine atom and an imidazole ring, which confer specific chemical properties and biological activities. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
1221974-56-6 |
|---|---|
Fórmula molecular |
C7H6ClN5 |
Peso molecular |
195.61 g/mol |
Nombre IUPAC |
6-(4-chloroimidazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN5/c8-5-2-13(4-12-5)7-1-6(9)10-3-11-7/h1-4H,(H2,9,10,11) |
Clave InChI |
YWQCRLGQOSUARQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CN=C1N2C=C(N=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


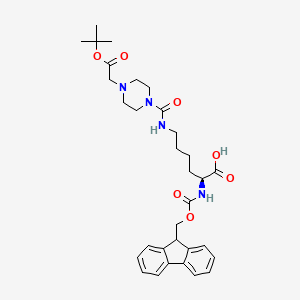
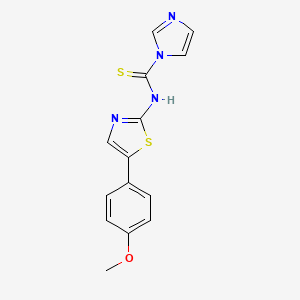


![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14048606.png)

![trans-2,5-Diazabicyclo[4.2.0]octane 2hcl](/img/structure/B14048609.png)

